molecular formula C10H9BrO B1266366 4-Bromophenyl cyclopropyl ketone CAS No. 6952-89-2

4-Bromophenyl cyclopropyl ketone

Cat. No. B1266366
CAS RN: 6952-89-2
M. Wt: 225.08 g/mol
InChI Key: QTHHOINSCNBYQO-UHFFFAOYSA-N
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Patent
US05866568

Procedure details

4-Bromophenyl cyclopropyl ketone (5.63 g), hydrazine monohydrate (2.5 ml) and potassium hydroxide (3.33 g) were added to ethylene glycol (25 ml) and the mixture heated to reflux for 1 hour. The reaction mixture was cooled and partitioned between water (20 ml) and ethyl acetate (30 ml) and the organic layer was separated. The aqueous layer was extracted with ethyl acetate (30 ml) and the combined organic phases were washed with 2M hydrochloric acid (15 ml) and water (15 ml) then dried (MgSO4) and evaporated. The residue was purified by chromatography on a Mega Bond Elut column, eluting with hexane to give 1-bromo-4-(cyclopropylmethyl)benzene (2.6 g); 1H NMR (CDCl3): 0.2 (m, 2 H), 0.55 (m, 2 H), 2.50 (d, 2 H), 7.14 (d, 2 H), 7.41 (d, 2 H); mass spectrum (EI+) 210 (M.)+.
Quantity
5.63 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
3.33 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]([C:6]2[CH:11]=[CH:10][C:9]([Br:12])=[CH:8][CH:7]=2)=O)[CH2:3][CH2:2]1.O.NN.[OH-].[K+]>C(O)CO>[Br:12][C:9]1[CH:10]=[CH:11][C:6]([CH2:4][CH:1]2[CH2:2][CH2:3]2)=[CH:7][CH:8]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5.63 g
Type
reactant
Smiles
C1(CC1)C(=O)C1=CC=C(C=C1)Br
Name
Quantity
2.5 mL
Type
reactant
Smiles
O.NN
Name
Quantity
3.33 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
C(CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
partitioned between water (20 ml) and ethyl acetate (30 ml)
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (30 ml)
WASH
Type
WASH
Details
the combined organic phases were washed with 2M hydrochloric acid (15 ml) and water (15 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on a Mega Bond Elut column
WASH
Type
WASH
Details
eluting with hexane

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)CC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: CALCULATEDPERCENTYIELD 49.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.